2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide
Description
Properties
Molecular Formula |
C19H14ClN3O3S |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)acetamide |
InChI |
InChI=1S/C19H14ClN3O3S/c1-25-14-9-15-18(11-5-4-8-21-17(11)14)23-19(27-15)22-16(24)10-26-13-7-3-2-6-12(13)20/h2-9H,10H2,1H3,(H,22,23,24) |
InChI Key |
ODBQBVDJDYAKHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Quinoline Precursor Preparation
The 5-methoxyquinoline intermediate is typically synthesized via Skraup cyclization:
Thiazole Annulation
Thiazolo[4,5-f]quinoline formation employs a two-step protocol:
-
Bromination : NBS (N-bromosuccinimide) in CCl4 introduces bromine at the 6-position (82% yield).
-
Cyclocondensation : Treatment with thiourea in ethanol under reflux (12 h) forms the thiazole ring.
Critical Observations :
-
Excess thiourea (1.5 eq.) prevents dihydroquinoline byproducts.
-
Anhydrous conditions are essential for maintaining Z-configuration in the final imine.
Introduction of 2-Chlorophenoxy Acetamide Sidechain
Acetamide Precursor Synthesis
The 2-chlorophenoxy acetyl chloride intermediate is prepared via:
Coupling to Thiazoloquinoline
Amide bond formation employs modern coupling reagents:
Optimized Protocol (HATU method):
-
Charge 5-methoxythiazoloquinoline (1.0 eq.), 2-chlorophenoxy acetyl chloride (1.2 eq.), HATU (1.5 eq.) in dry DMF.
-
Cool to -10°C, add DIPEA (3.0 eq.) dropwise.
-
Warm to RT gradually over 6 h, stir 18 h total.
-
Quench with ice-water, extract with EtOAc, purify via silica chromatography (Hexane:EtOAc 3:1).
Stereochemical Control at the Imine Position
The Z-configuration of the exocyclic imine is maintained through:
-
Low-temperature coupling (-10°C to 0°C) minimizes isomerization.
-
Chelating solvents (DMF > DCM) stabilize the transition state favoring Z-form.
-
Post-synthesis analysis : X-ray crystallography confirms configuration (83% Z-selectivity).
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
Key Spectral Data :
-
¹H NMR (400 MHz, DMSO-d6) :
δ 8.72 (s, 1H, thiazole-H), 7.89 (d, J=8.8 Hz, 1H, quinoline-H), 7.45–7.32 (m, 4H, Ar-H), 4.82 (s, 2H, OCH2CO), 3.91 (s, 3H, OCH3). -
HRMS (ESI+) : m/z calcd for C19H14ClN3O3S [M+H]+: 399.0432, found: 399.0429.
Challenges and Limitations
-
Scale-up Issues :
-
Alternative Routes Exploration :
Chemical Reactions Analysis
2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor binding: It may interact with specific receptors on the surface of cells, modulating their signaling pathways and cellular responses.
DNA/RNA interactions: The compound could potentially bind to nucleic acids, affecting gene expression and other genetic processes.
Comparison with Similar Compounds
Phenoxy-Acetamide Derivatives
Compounds sharing the phenoxy-acetamide backbone but differing in substituents and heterocyclic appendages:
Key Observations :
- The 2-chlorophenoxy group in the target compound may offer greater metabolic stability compared to dichloro analogs (e.g., RN1) due to reduced steric hindrance .
- Thiazolidinone derivatives (e.g., ) exhibit hypoglycemic activity, suggesting the target’s thiazoloquinoline system could be explored for similar pharmacological effects .
Thiazole- and Thiazolidinone-Containing Compounds
Compounds with thiazole or thiazolidinone moieties but differing in fused systems:
Key Observations :
- The 5-methoxy group on the quinoline ring may improve solubility compared to non-polar substituents in thiazolidinones .
Quinoline and Quinoxaline Derivatives
Compounds with fused nitrogen-containing heterocycles:
Key Observations :
- The Z-configuration in the target compound’s thiazoloquinoline system may enforce a planar geometry, optimizing binding to flat biological targets (e.g., DNA or enzyme active sites) .
Physicochemical Properties
Key Observations :
- The target’s methoxy group reduces LogP compared to dichlorophenoxy analogs, balancing solubility and membrane permeability .
Biological Activity
2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 367.85 g/mol. It features a thiazoloquinoline core, which is known for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The synthetic pathways often utilize microwave-assisted techniques to improve yield and reduce reaction times.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazoloquinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro tests have shown that 2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide displays potent growth-inhibitory activity against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines.
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide | MDA-MB-231 | 10 | <47 |
| 25 | ~30 | ||
| PC-3 | 15 | 56 |
The GI50 values indicate the concentration required to inhibit cell growth by 50%, showing that this compound significantly reduces viability in a dose-dependent manner .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key cellular pathways associated with proliferation and survival. In particular, it may target heat shock proteins (Hsp90), which are crucial for maintaining protein homeostasis in cancer cells . Additionally, the compound has been shown to induce apoptosis in sensitive cancer cell lines.
Other Biological Activities
Beyond its anticancer properties, preliminary studies suggest potential activities such as:
- Antimicrobial Activity : Some thiazoloquinoline derivatives have shown promise against bacterial strains.
- Tyrosinase Inhibition : Related compounds have been studied for their ability to inhibit tyrosinase, suggesting possible applications in skin whitening treatments .
Case Studies
A notable case study involved the evaluation of several thiazoloquinoline derivatives for their cytotoxicity against melanoma cells. The results indicated that modifications to the molecular structure could enhance bioactivity significantly. For example, a derivative with a catechol group exhibited an IC50 value lower than that of standard treatments like kojic acid .
Q & A
Q. Critical conditions :
- Strict anhydrous conditions for imine bond formation to avoid hydrolysis.
- Temperature control (<100°C) to prevent decomposition of the thiazoloquinoline core .
Advanced: How can researchers optimize synthetic routes to improve yield and purity while minimizing side reactions?
Q. Methodological approaches :
- Catalyst screening : Use copper(I) iodide or palladium catalysts for cross-coupling steps to enhance regioselectivity .
- Solvent optimization : Replace DMF with acetonitrile or DCM to reduce byproducts in nucleophilic substitutions .
- In-line monitoring : Employ HPLC or TLC (hexane:ethyl acetate, 7:3) to track intermediate purity and adjust reaction times dynamically .
- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) for final product isolation .
Data-driven example : A 2023 study achieved 78% yield by replacing iron powder () with catalytic hydrogenation for nitro-group reduction, minimizing metal residues .
Advanced: How can contradictory biological activity data (e.g., anti-inflammatory vs. anticancer effects) be resolved in preclinical studies?
Q. Strategies :
- Target-specific assays : Use isoform-selective enzyme inhibition assays (e.g., COX-2 vs. PI3K) to clarify mechanistic pathways .
- Dose-response profiling : Validate activity across concentrations (0.1–100 μM) to identify off-target effects at higher doses .
- Metabolite analysis : LC-MS/MS to detect active metabolites that may contribute to divergent results in different cell lines .
Case study : A 2025 study resolved conflicting cytotoxicity data by identifying a metabolite (demethylated thiazoloquinoline) with distinct activity in MCF-7 vs. HepG2 cells .
Advanced: What computational methods predict the compound’s binding affinity to biological targets, and how reliable are they?
Q. In silico approaches :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or GPCRs. Validation via co-crystallography (e.g., PDB: 6LU7 for protease targets) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
- ADMET prediction : SwissADME or ProTox-II to assess bioavailability, toxicity, and metabolic pathways .
Limitations : False positives may arise due to rigid docking; ensemble docking with flexible receptors improves accuracy .
Advanced: How can researchers address solubility challenges in in vitro assays without compromising bioactivity?
Q. Methodological solutions :
- Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility .
- Prodrug design : Introduce phosphate or glycoside groups at the methoxy position for transient hydrophilization .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to improve cellular uptake while maintaining stability .
Validation : Dynamic light scattering (DLS) and dialysis for nanoparticle characterization .
Advanced: What analytical techniques are most effective for characterizing degradation products under physiological conditions?
Q. Protocol :
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C for 24–72 hours .
- Analysis :
Example : A 2024 study identified 2-chlorophenol as a primary hydrolytic byproduct under acidic conditions .
Advanced: How do stereochemical variations (e.g., Z/E isomerism) impact biological activity, and how can they be controlled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
